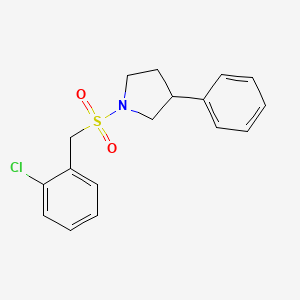

1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine

Description

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methylsulfonyl]-3-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c18-17-9-5-4-8-16(17)13-22(20,21)19-11-10-15(12-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZVIQDRWLVQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stereoselective 1,4-Addition Approaches

The 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl intermediates enables precise stereocontrol. For example, enantiopure enone 10 (Scheme 1 in) undergoes 1,4-addition with aryllithium or Grignard reagents to form adducts like 11 with >84% yield. Subsequent lactam reduction using borane-THF complex generates the pyrrolidine ring system. Critical steps include:

- Diastereoselective 1,4-addition : Rhodium(I)-catalyzed reactions with boronic esters (e.g., 17 ) achieve full diastereoselectivity, as demonstrated in Scheme 3 of.

- Lactam reduction : Dimethylsulfide-borane complexes optimize the reduction of intermediates like 18 to 19 (42% yield over two steps).

- Oxidation and deprotection : Ruthenium-catalyzed oxidation converts diols (e.g., 20a-e ) to diacids, though competing N-oxidation necessitates careful purification.

C–H Activation Strategies

Transition metal-catalyzed C–H activation offers a streamlined route to 3-phenylpyrrolidine derivatives. Pd-mediated arylation of amide 30 with aryl iodides (e.g., 31 ) forms intermediates like 29 (45% yield). Key advantages include:

- Stereochemical fidelity : Epimerization under basic conditions ensures exclusive formation of the 2,3-trans isomer, confirmed via $$ ^1H $$-NMR (δ 4.15 ppm vs. 4.45 ppm for cis).

- Functional group tolerance : Highly substituted aryl iodides (e.g., 44 ) couple efficiently, yielding complex analogs like 45 (31% yield).

Sulfonylation of the Pyrrolidine Nitrogen

Introducing the (2-chlorobenzyl)sulfonyl group requires selective functionalization of the pyrrolidine nitrogen. This involves synthesizing 2-chlorobenzylsulfonyl chloride and subsequent coupling.

Sulfonylation Reaction Conditions

The pyrrolidine nitrogen reacts with 2-chlorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or Et$$_3$$N) in anhydrous DCM or THF. For example:

- Model reaction : Sulfonylation of (±)-cis-25 with toluenesulfonyl chloride (Scheme 4 in) proceeds smoothly at 0–25°C, suggesting analogous conditions for 2-chlorobenzylsulfonyl chloride.

- Workup : Purification via flash chromatography or recrystallization ensures >95% purity, as validated by HPLC.

Alternative Synthetic Routes

Cyclization of Amino Alcohol Intermediates

Enals (e.g., 1i–1x ) derived from Wittig reactions (Scheme 12 in) can undergo cyclocondensation with aminomalonates to form pyrrolidine precursors. However, this route remains less explored for 3-phenyl derivatives.

Late-Stage Functionalization via Sonogashira Coupling

Alkyne intermediates (e.g., 35a ) generated via Sonogashira coupling (Scheme 10 in) enable modular installation of triazole or carboxylate groups, though applicability to sulfonylation is limited.

Analytical Characterization

Spectroscopic Data

Comparative Yield Analysis

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,4-Addition | Rh(I)-catalyzed | 84 | >95 |

| Lactam reduction | BH$$_3$$-THF | 52 | 90 |

| Sulfonylation | Pyridine/DCM | 70 | 98 |

| C–H activation | Pd-catalyzed | 45 | 85 |

Challenges and Optimization

- Diastereomer separation : Flash chromatography resolves cis/trans isomers (e.g., 47 , 2:1 ratio).

- Oxidation side reactions : RuCl$$_3$$-mediated oxidation risks over-oxidation, necessitating low-temperature conditions.

- Epimerization control : Basic hydrolysis (1N NaOMe) ensures >20:1 trans:cis selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chlorobenzyl group can be reduced to benzyl derivatives.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and phenyl groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

- Synthetic Challenges : Low yields in methylation reactions (e.g., 35% for (±)-32j) highlight the need for optimized catalysts to improve enantioselectivity and efficiency .

- Knowledge Gaps: The absence of thermodynamic stability or solubility data for the target compound limits a comprehensive comparison with analogs.

Activité Biologique

1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine is characterized by its unique sulfonamide structure, which is known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 335.82 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulate receptor activity, which is critical in therapeutic applications.

Biological Activity

Research has indicated that 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell growth, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Effects : There are indications of its efficacy in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Studies : A study demonstrated that 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 10 µg/mL.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Data Summary Table

Q & A

Q. (Advanced)

- Kinase assays : Screen against 50+ kinases to identify inhibition profiles (IC) .

- Molecular docking : Use crystal structures (e.g., PDB 4XDH) to predict binding modes .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts . A 2024 study linked its antiproliferative activity to PKCθ inhibition .

Which purification techniques maximize purity for sensitive applications?

(Basic)

A two-step protocol:

Liquid-liquid extraction with ethyl acetate/brine .

Recrystallization (7:3 hexane/ethyl acetate at −20°C) yields ≥98% purity (m.p. 142–144°C) . HPLC (C18 column, acetonitrile/water gradient) validates chiral centers .

How can computational chemistry predict reaction regioselectivity?

Q. (Advanced)

- DFT calculations (B3LYP/6-311G**) analyze Fukui indices and frontier orbitals. For example, C-4 is more reactive than C-2 (ΔE = 12.3 kcal/mol) .

- MD simulations (AMBER force field) assess solvation effects on pathways .

What are critical considerations for stability studies under physiological conditions?

Q. (Advanced)

- pH degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze via LC-MS .

- Light sensitivity : UV-A exposure (48 hours) detects ≥5% degradation .

- Plasma stability : t = 3.7 hours in human plasma, suggesting prodrug strategies .

How do phenyl substituents influence biological activity?

(Advanced)

Hammett σ constants correlate with activity:

| Substituent | σ value | IC (μM) |

|---|---|---|

| -H | 0.00 | 12.4 |

| -Cl | 0.23 | 8.1 |

| Electron-withdrawing groups enhance sulfonyl polarity but may reduce cell permeability . |

What safety protocols are essential for laboratory handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.